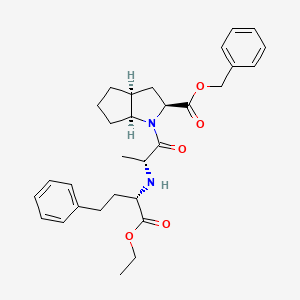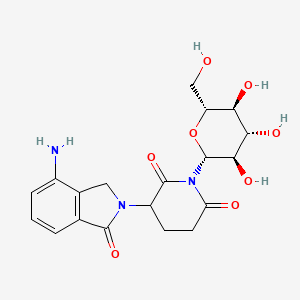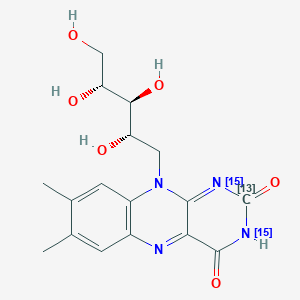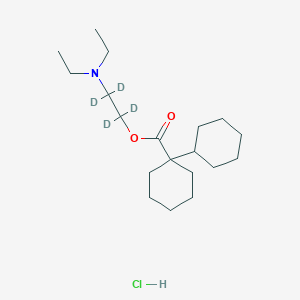
Dicyclomine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclomine-d4 Hydrochloride is a deuterated form of Dicyclomine Hydrochloride, which is an anticholinergic agent used primarily to treat irritable bowel syndrome (IBS). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable mass spectrometric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclomine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dicyclomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of deuterated catalysts or solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of deuterated solvents and reagents is optimized to reduce costs and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclomine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dicyclomine-d4 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how the drug interacts with other compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinguishable mass
Mecanismo De Acción
Dicyclomine-d4 Hydrochloride exerts its effects through a dual mechanism:
Anticholinergic Activity: It acts as an antagonist at muscarinic receptors (M1, M2, and M3), inhibiting the action of acetylcholine. This reduces the spasms of the smooth muscles in the gastrointestinal tract.
Direct Smooth Muscle Relaxation: It has a direct effect on the smooth muscles, leading to relaxation and relief from spasms
Comparación Con Compuestos Similares
Similar Compounds
Hyoscyamine: Another anticholinergic agent used for similar indications.
Atropine: A well-known anticholinergic used in various medical conditions.
Scopolamine: Used primarily for motion sickness but also has anticholinergic properties.
Uniqueness
Dicyclomine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. The deuterium atoms make it easier to track and study the compound in biological systems using mass spectrometry .
Propiedades
Fórmula molecular |
C19H36ClNO2 |
|---|---|
Peso molecular |
350.0 g/mol |
Nombre IUPAC |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2; |
Clave InChI |
GUBNMFJOJGDCEL-JWIOGAFXSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl |
SMILES canónico |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
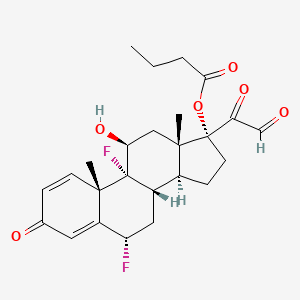

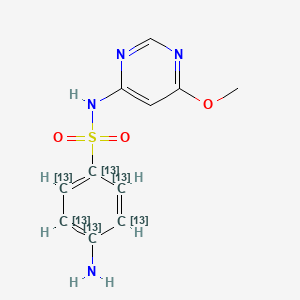

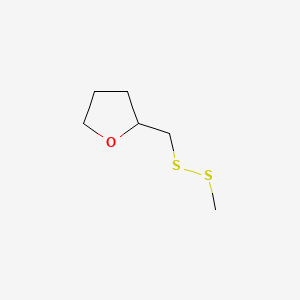
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
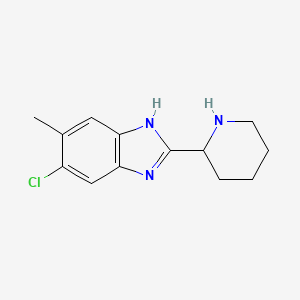
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
